molecular formula C6H12N2O4S3 B1682303 Bis(2-amino-2-carboxyethyl)trisulfide CAS No. 14172-54-4

Bis(2-amino-2-carboxyethyl)trisulfide

Cat. No.: B1682303
CAS No.: 14172-54-4
M. Wt: 272.4 g/mol
InChI Key: LUSVBJKSQBHANR-IMJSIDKUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-amino-2-carboxyethyl)trisulfide can be synthesized through acid-catalyzed exchange reactions between cystine and its decomposition products . The reaction typically involves the use of hydrochloric acid to hydrolyze proteins rich in cystine, leading to the formation of the trisulfide and a small amount of accompanying tetrasulfide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced in a laboratory setting using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Bis(2-amino-2-carboxyethyl)trisulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trisulfide group, which can participate in redox processes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol. The reaction conditions typically involve aqueous solutions and controlled pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions can yield thiols or disulfides .

Mechanism of Action

The mechanism of action of bis(2-amino-2-carboxyethyl)trisulfide involves its ability to participate in redox reactions. The trisulfide group can undergo oxidation and reduction, leading to the formation of various sulfur-containing species. These redox processes can modulate cellular pathways and molecular targets, including enzymes involved in redox regulation and signaling .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to bis(2-amino-2-carboxyethyl)trisulfide include cystine, glutathione trisulfide, and mixed trisulfides between glutathione and cysteine . These compounds share structural similarities and participate in similar redox processes.

Uniqueness: What sets this compound apart from other similar compounds is its relatively stable trisulfide structure. This stability allows it to serve as a useful model compound for studying trisulfide chemistry and its biological implications .

Properties

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]trisulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S3/c7-3(5(9)10)1-13-15-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSVBJKSQBHANR-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SSSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14172-54-4
Record name Thiocystine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-amino-2-carboxyethyl)trisulfide
Reactant of Route 2
Reactant of Route 2
Bis(2-amino-2-carboxyethyl)trisulfide
Reactant of Route 3
Bis(2-amino-2-carboxyethyl)trisulfide
Reactant of Route 4
Bis(2-amino-2-carboxyethyl)trisulfide
Reactant of Route 5
Bis(2-amino-2-carboxyethyl)trisulfide
Reactant of Route 6
Bis(2-amino-2-carboxyethyl)trisulfide

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